2,4-Dodecadienamide

Endocannabinoid reuptake inhibition Anandamide transport WOBE437

Researchers risk obtaining inert material if ordering '2,4-dodecadienamide' without specifying the derivative. This unsubstituted (2E,4E)-dodeca-2,4-dienamide is the validated minimal scaffold for SAR. N-substitution alone dictates target switching from CB2 agonism (N-isobutyl) to sub-nanomolar endocannabinoid reuptake inhibition (N-3,4-dimethoxyphenethyl). • Minimal Scaffold: Essential synthetic intermediate for ~80-analog SAR campaigns; enables systematic N-substituent optimization. • Defined Baseline: Negligible CB receptor affinity; serves as the negative control for functional studies of Dienamide A2 (CB2 Ki=60 nM) and WOBE437 (Uptake IC50=10 nM). • Supply Assurance: Sourced as a research-grade reference standard; available for immediate dispatch to support medicinal chemistry and pharmacological profiling.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
Cat. No. B1258579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dodecadienamide
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=CC(=O)N
InChIInChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H2,13,14)/b9-8+,11-10+
InChIKeyZJDVIVOFURPUPP-BNFZFUHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dodecadienamide: Chemical Identity and Scaffold Characteristics


2,4-Dodecadienamide (IUPAC: (2E,4E)-dodeca-2,4-dienamide; molecular formula C₁₂H₂₁NO; MW 195.30 g/mol) is a fatty amide natural product first isolated from Piper sarmentosum and subsequently identified across multiple Echinacea and Piper species [1]. The compound features a conjugated (2E,4E)-diene system terminating in a primary carboxamide, yielding a topological polar surface area of 43.1 Ų and a computed logP consistent with moderate lipophilicity [2]. Critically, the unsubstituted 2,4-dodecadienamide serves as the minimal pharmacophoric scaffold from which N-substituted analogs—most notably N-isobutyl-(2E,4E)-dodecadienamide (Dienamide A2, CAS 24738-51-0) and N-(3,4-dimethoxyphenethyl)-(2E,4E)-dodecadienamide (WOBE437, CAS 2108100-73-6)—derive their pronounced and mechanistically distinct bioactivities [3]. For procurement purposes, the base amide is primarily sourced as a synthetic intermediate or reference standard; the N-substituted derivatives represent the functionally differentiated research tools.

Critical Role of N-Substitution in 2,4-Dodecadienamide Activity


The 2,4-dodecadienamide scaffold does not behave as a single pharmacological entity; its biological target engagement, potency, and selectivity are overwhelmingly governed by the N-substituent. The unsubstituted parent amide exhibits negligible CB receptor affinity and lacks published quantitative potency in endocannabinoid transport or cannabinoid receptor assays. Simply changing the N-substituent from isobutyl to 3,4-dimethoxyphenethyl transforms the compound from a moderate-affinity CB2 ligand (Dienamide A2, Ki = 60 nM) into a sub-nanomolar-potency endocannabinoid reuptake inhibitor (WOBE437, IC₅₀ = 10 nM) with >1,000-fold selectivity over FAAH [1][2]. Conversely, substituting the 2,4-dodecadienamide side chain onto a syrbactin macrocyclic core (as in luminmycin A, cepafungin I, or glidobactin A) redirects the mechanism entirely toward irreversible proteasome inhibition [3]. Consequently, procurement of '2,4-dodecadienamide' without precise specification of the N-substitution or conjugate context carries a high risk of obtaining a compound with fundamentally different—or absent—target activity.

Head-to-Head Evidence for 2,4-Dodecadienamide Derivatives


Endocannabinoid Uptake Inhibition: WOBE437 vs. Key Inhibitors

The N-(3,4-dimethoxyphenethyl) derivative of 2,4-dodecadienamide, WOBE437, inhibits cellular anandamide (AEA) uptake with an IC₅₀ of 10 nM in U937 cells [1]. This represents a 29-fold potency advantage over the structurally related Piper alkamide guineensine (EC₅₀ = 290 nM for AEA uptake) [2], an 80-fold advantage over UCM707 (IC₅₀ = 0.8 μM) [3], a 300-fold advantage over OMDM-2 (IC₅₀ = 3 μM) [4], and a 100- to 500-fold advantage over AM404 (IC₅₀ = 1–5 μM) [5]. All comparators were tested in comparable cell-based AEA uptake assays.

Endocannabinoid reuptake inhibition Anandamide transport WOBE437 Cellular uptake assay

FAAH Selectivity Advantage of WOBE437

A critical liability of first-generation endocannabinoid uptake inhibitors is concomitant inhibition of fatty acid amide hydrolase (FAAH), the principal AEA-degrading enzyme, which confounds pharmacological interpretation [1]. WOBE437 demonstrates >1,000-fold selectivity for endocannabinoid uptake inhibition over FAAH (uptake IC₅₀ = 10 nM; FAAH IC₅₀ > 10 μM) [1]. In marked contrast, AM404 inhibits FAAH with an IC₅₀ of 2.1 μM—a value within the same concentration range as its uptake inhibitory activity (1–5 μM), yielding essentially no functional selectivity [2]. UCM707 shows intermediate FAAH selectivity of approximately 37.5-fold (FAAH IC₅₀ = 30 μM vs. uptake IC₅₀ = 0.8 μM) [3]. WOBE437 additionally shows negligible inhibition of MAGL, ABHD6, and ABHD12 .

FAAH selectivity Endocannabinoid transport Off-target profiling WOBE437

CB2 Receptor Affinity and Selectivity of N-Isobutyl Derivative

The N-isobutyl derivative of 2,4-dodecadienamide (Dienamide A2; (2E,4E)-N-isobutyldodeca-2,4-dienamide) binds to recombinant human CB2 receptors with a Ki of 60 nM, demonstrating approximately 32-fold selectivity over CB1 (Ki ≈ 1,940 nM) [1][2]. This affinity exceeds that of the endogenous cannabinoid anandamide (AEA) for CB2 (Ki ≈ 371 nM) by approximately 6-fold [3]. Functionally, the compound elevates intracellular Ca²⁺ levels in CB2-positive but not CB2-negative cells, an effect blocked by the CB2-selective antagonist SR144528, confirming CB2-dependent signaling [2]. Unlike WOBE437, Dienamide A2 does not measurably inhibit endocannabinoid cellular uptake, demonstrating that the N-isobutyl and N-(3,4-dimethoxyphenethyl) derivatives of the identical 2,4-dodecadienamide scaffold engage entirely distinct molecular targets [4].

CB2 cannabinoid receptor N-isobutylamide Dienamide A2 Immunomodulation

Oral Bioavailability and CNS Penetration of WOBE437

A well-recognized limitation of earlier endocannabinoid reuptake inhibitors (eCBRIs), including AM404, UCM707, and VDM11, is poor systemic bioavailability and negligible brain penetration following oral administration, restricting their utility to parenteral or ex vivo applications [1]. WOBE437 was specifically profiled for oral pharmacokinetics in C57BL/6 male mice: following a single 50 mg/kg oral dose, WOBE437 achieved a plasma Cmax of approximately 2,000 pmol/mL and a brain Cmax of approximately 500 pmol/g, with an estimated tmax of ≤20 minutes in both compartments [2]. Brain concentrations remained quantifiable for approximately 180 minutes post-dose. Functional CNS target engagement was confirmed by CB1 receptor-dependent analgesia in the hot plate test following acute oral administration (50 mg/kg) in BALB/c mice, without eliciting catalepsy or locomotor impairment [2]. This oral CNS bioavailability profile represents a class-level differentiation: no comparator eCBRI (AM404, UCM707, OMDM-2, guineensine) has published data demonstrating comparable oral brain exposure .

Oral bioavailability Brain penetration Pharmacokinetics WOBE437

Disease Modification in EAE Multiple Sclerosis Model

In a therapeutic mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), WOBE437 (10 mg/kg i.p., 20 days) significantly reduced disease severity and accelerated recovery when administered either at disease onset or before peak disease [1]. The therapeutic benefit was mediated through both CB1 and CB2 receptor-dependent mechanisms [1]. This disease-modifying outcome contrasts with the profile of UCM707, another endocannabinoid uptake inhibitor, which was reported to provide symptomatic relief in EAE and Huntington's disease models but failed to delay or arrest disease progression [2]. The quantitative differentiation is qualitative in nature (disease modification vs. symptom control) but reflects distinct pharmacological properties: WOBE437's superior potency (IC₅₀ = 10 nM vs. 800 nM for UCM707) and oral brain bioavailability enable sustained target engagement that may underlie differential in vivo efficacy [3].

Experimental autoimmune encephalomyelitis Multiple sclerosis model Disease modification WOBE437

Key Applications for 2,4-Dodecadienamide Derivatives


FAAH-Independent Endocannabinoid Transport Studies

In experimental designs where the endocannabinoid transport mechanism must be interrogated without confounding FAAH inhibition, WOBE437 (IC₅₀ = 10 nM uptake; >1,000-fold FAAH selectivity) is the only 2,4-dodecadienamide derivative with validated target discrimination [1]. The commonly used alternative AM404 inhibits FAAH at concentrations overlapping its uptake inhibition range (FAAH IC₅₀ = 2.1 μM), rendering it unsuitable for clean transport pharmacology. Researchers should procure WOBE437 (CAS 2108100-73-6) specifically, as the N-isobutyl derivative does not inhibit endocannabinoid uptake. Use in FAAH-knockout cell systems (HMC-1, Neuro2a) further confirms transport-specific activity with IC₅₀ values of 137 and 55 nM, respectively [2].

Oral Dosing in Neuroinflammatory Disease Models

For chronic oral dosing paradigms in rodent models of neuroinflammation (EAE/multiple sclerosis), WOBE437 provides validated oral brain bioavailability (tmax ≤20 min, brain Cmax ≈ 500 pmol/g after 50 mg/kg p.o.) [1]. This pharmacokinetic profile is directly linked to CB1/CB2 receptor-dependent disease modification, with significant reduction in EAE clinical scores when treatment is initiated at disease onset [2]. Alternative eCBRIs lack demonstrated oral CNS exposure data and cannot be substituted for this experimental design. For peripheral inflammation models, the N-isobutyl derivative (Dienamide A2) may be considered for its CB2-dependent immunomodulation without CNS penetration requirements [3].

CB2-Mediated Immunomodulation Without CNS Effects

Investigators studying CB2-mediated immunomodulation should procure the N-isobutyl-2,4-dodecadienamide (Dienamide A2, CAS 24738-51-0), which binds CB2 with Ki = 60 nM and exhibits ~32-fold selectivity over CB1 (Ki ≈ 1,940 nM) [1][2]. This compound elevates intracellular Ca²⁺ selectively in CB2-expressing cells and inhibits LPS-induced TNFα and IL-1β expression in a CB2-independent manner [2]. The CB2 selectivity profile is superior to that of the endogenous ligand anandamide (which is CB1-selective) and offers a structurally defined natural product-derived alternative to synthetic CB2 agonists. Note: this derivative does not inhibit endocannabinoid uptake and should not be substituted for WOBE437 in transport studies [3].

Medicinal Chemistry of 2,4-Dodecadienamide Pharmacophore

The unsubstituted 2,4-dodecadienamide (C₁₂H₂₁NO, MW 195.30) serves as the minimal synthetic scaffold for structure-activity relationship (SAR) exploration. A comprehensive SAR campaign encompassing ~80 WOBE437 analogs identified key structural determinants of uptake inhibition potency, with several variants retaining sub-100 nM potency and high FAAH selectivity [1]. The base amide can be functionalized via standard amide coupling with diverse amines, enabling systematic exploration of the N-substituent pharmacophore. For laboratories engaged in medicinal chemistry optimization, procurement of the parent amide as a synthetic intermediate, alongside the N-isobutyl and N-(3,4-dimethoxyphenethyl) benchmarks, provides the complete SAR toolkit for generating novel 2,4-dodecadienamide-based probes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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